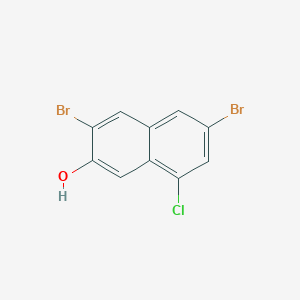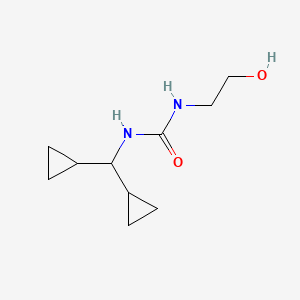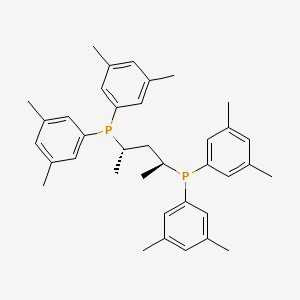
3,6-Dibromo-8-chloro-2-naphthol
Descripción general
Descripción
3,6-Dibromo-8-chloro-2-naphthol is a chemical compound that belongs to the naphthol family . It has a molecular formula of C10H5Br2ClO and a molecular weight of 336.41 . The IUPAC name for this compound is 3,6-dibromo-8-chloronaphthalen-2-ol .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-8-chloro-2-naphthol can be represented by the SMILES notation: OC1=C(Br)C=C2C=C(Br)C=C(Cl)C2=C1 .Aplicaciones Científicas De Investigación
Excited-State Proton-Transfer Reaction Studies
Research has explored the excited-state proton-transfer (ESPT) reactions of naphthol derivatives. For instance, the study of 1-naphthol-3,6-disulfonate and its derivatives revealed significant insights into the photoacidity phenomenon. This research provides a deeper understanding of the complex behaviors of naphthol molecules upon optical excitation (Prémont-Schwarz et al., 2013).
Analysis in Biological and Environmental Samples
A study developed a method using sol-gel-based germania-coated twisters for analyzing 4-chloro-1-naphthol in environmental and biological samples. This method demonstrates the potential of naphthol derivatives for analytical applications in various fields (Jillani et al., 2020).
Catalytic Applications in Organic Synthesis
Naphthol derivatives have been used as catalysts in organic synthesis. For example, a novel N-bromo sulfonamide reagent was employed for preparing 1-carbamato-alkyl-2-naphthol and 1-thioamido-alkyl-2-naphthol derivatives, showcasing the catalytic versatility of naphthol-related compounds (Khazaei et al., 2015).
Studies in Enantioselective Dearomatization
Research on enantioselective chlorinative dearomatization of naphthols has been conducted, providing chiral naphthalenones with significant yields and enantioselectivity. This highlights the role of naphthol derivatives in stereochemical transformations in organic chemistry (Yin et al., 2015).
Adsorption Studies
Naphthol isomers, including 2-naphthol, have been studied for their adsorption characteristics on materials like graphene and graphene oxide. This research is important for understanding the environmental interactions and potential removal strategies for these compounds (Pei et al., 2013).
Proton Transfer and Micelle Studies
Studies using 2-naphthol as a fluorescent probe in micelles formed by zwitterionic and anionic surfactants provide insights into hydrogen ion concentration changes and surface charges in micelles. This research has implications in understanding biological interfaces and membrane interactions (Pedro et al., 2012).
Propiedades
IUPAC Name |
3,6-dibromo-8-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2ClO/c11-6-1-5-2-8(12)10(14)4-7(5)9(13)3-6/h1-4,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBZSDWSKDYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1Br)Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















